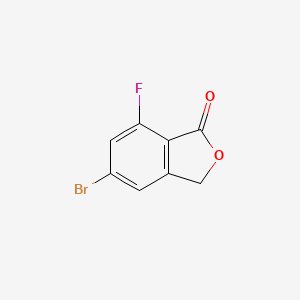
5-Bromo-7-fluoroisobenzofuran-1(3H)-one
Cat. No. B1444626
Key on ui cas rn:
1255208-34-4
M. Wt: 231.02 g/mol
InChI Key: QYTXUNOXSJLDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09056859B2
Procedure details


To a flask charged with (3-bromo-5-fluorophenyl)methanol (360 mg, 1.8 mmol) and a stir bar was added added thallium trifluoroacetate (1.0 g, 1.8 mmol) and TFA (3.0 mL) at 0° C. The mixture was allowed to stir for 16 hours. LC showed no SM left at that point. The volatiles were removed under reduced pressure, and the residue was dissolved in DCM and concentrated twice to affect azeotropic removal of all TFA. After pumping the residue under high vacuum for 20 minutes, palladium chloride (31 mg, 0.18 mmol), lithium chloride (150 mg, 3.5 mmol), magnesium oxide (140 mg, 3.5 mmol), and MeOH (15 mL) were added to the flask. The mixture was treated under an atmosphere of CO for 2 hours. To this mixtue was added DCM and EtOAc to precipitate all the inorganic solids. The crude solution was filtered through a Celite® pad, and the filtrate was collected, adsorbed onto silica gel, and purified by silica gel chromatography. Removal of solvents gave rise to 5-bromo-7-fluoro-2-benzofuran-1(3H)-one. LC-MS (IE, m/z): 231 [M+1]+;

Name
thallium trifluoroacetate
Quantity
1 g
Type
reactant
Reaction Step Two




Name
palladium chloride
Quantity
31 mg
Type
catalyst
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:9][OH:10])[CH:5]=[C:6]([F:8])[CH:7]=1.FC(F)(F)[C:13]([O-])=[O:14].[Tl+].C(O)(C(F)(F)F)=O.[Cl-].[Li+].[O-2].[Mg+2]>[Pd](Cl)Cl.CCOC(C)=O.C(Cl)Cl.CO>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]2[C:13](=[O:14])[O:10][CH2:9][C:4]=2[CH:3]=1 |f:1.2,4.5,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
360 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=C(C1)F)CO
|
Step Two
|
Name
|
thallium trifluoroacetate
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)[O-])(F)F.[Tl+]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Step Three
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
|
Name
|
|
|
Quantity
|
140 mg
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Mg+2]
|
|
Name
|
palladium chloride
|
|
Quantity
|
31 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd](Cl)Cl
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left at that point
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were removed under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in DCM
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated twice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removal of all TFA
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 20 minutes
|
|
Duration
|
20 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was treated under an atmosphere of CO for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate all the inorganic solids
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crude solution was filtered through a Celite® pad
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of solvents
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC2=C(C(OC2)=O)C(=C1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
